molecular formula C11H11ClN2O B062125 [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol CAS No. 175203-53-9

[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol

Cat. No.: B062125
CAS No.: 175203-53-9
M. Wt: 222.67 g/mol
InChI Key: WBQUIVPYPWINGE-UHFFFAOYSA-N
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Description

[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol: is an organic compound with the molecular formula C11H11ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol typically involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15/h1-6,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQUIVPYPWINGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381312
Record name {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-53-9
Record name 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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